4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
Overview
Description
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a methoxyphenyl group and a methylsulfonyl alanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide typically involves a multi-step process:
Formation of the Alanyl Derivative: The synthesis begins with the protection of the amino group of alanine, followed by the introduction of the methylsulfonyl group. This step often requires the use of protecting groups such as tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.
Coupling with 4-Methoxyphenylamine: The protected alanyl derivative is then coupled with 4-methoxyphenylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired amide bond.
Deprotection and Final Coupling: The protecting groups are removed under acidic conditions, and the resulting intermediate is coupled with 4-aminobenzamide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle larger quantities of reactants.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-{[N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide.
Reduction: Formation of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its properties may be exploited in the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[N-(4-hydroxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
- 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
- 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)valyl]amino}benzamide
Uniqueness
Compared to similar compounds, 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(4-methoxy-N-methylsulfonylanilino)propanoylamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12(18(23)20-14-6-4-13(5-7-14)17(19)22)21(27(3,24)25)15-8-10-16(26-2)11-9-15/h4-12H,1-3H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGGMZLRINUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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